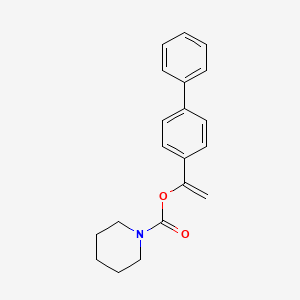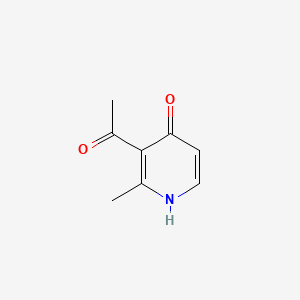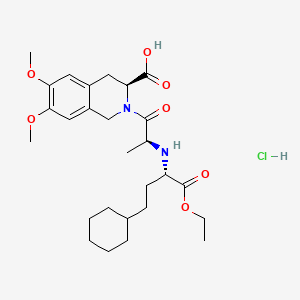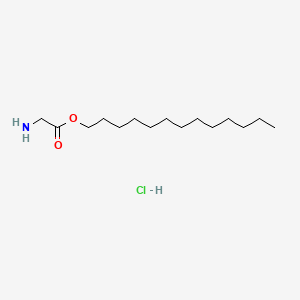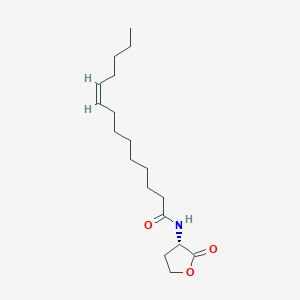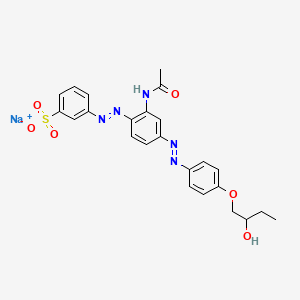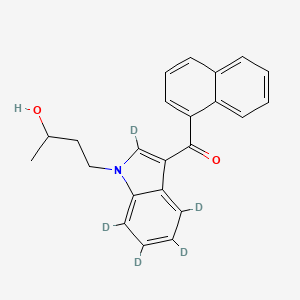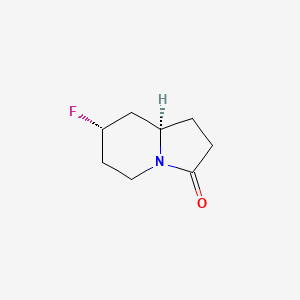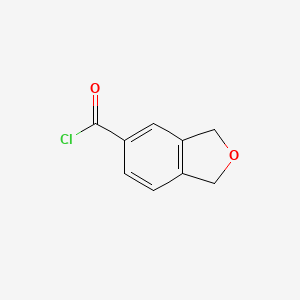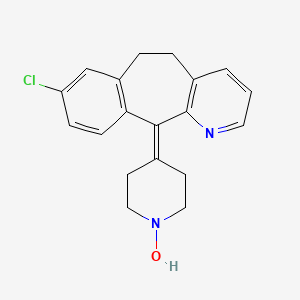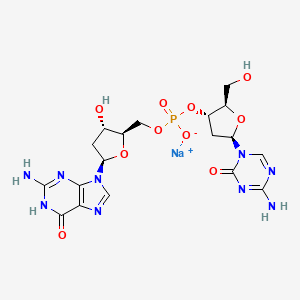
Tioclomarol-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of Tioclomarol-d4 is represented by the formula C22H12D4Cl2O4S . Unfortunately, the detailed molecular structure analysis is not available in the retrieved sources.Physical And Chemical Properties Analysis
Tioclomarol-d4 is a white or off-white solid . It has a melting point of approximately 132-134℃ . It is soluble in chloroform and ether, slightly soluble in acetone and benzene, and almost insoluble in water . The molecular weight is 451.36 .Applications De Recherche Scientifique
Photocatalytic Sensors for Chemical Detection
A study highlighted the development of a novel photoelectrochemical sensor designed for the highly selective and sensitive detection of 2,4-dichlorophenoxyacetic acid, using modified TiO2 nanotubes. This approach, utilizing a molecularly imprinted polymer for selectivity, could be relevant for the detection and analysis of various chemical compounds, including potentially Tioclomarol-d4, in complex samples (Shi et al., 2011).
Percutaneous Absorption Studies
Another study investigated the percutaneous absorption of Octamethylcyclotetrasiloxane (D4) using the human skin/nude mouse model. Although this research focuses on a different compound, the methodologies applied for assessing skin absorption and the potential effects on human health could be adapted for studies on Tioclomarol-d4 to understand its dermal penetration and systemic distribution (Zaręba et al., 2002).
Photocatalytic Oxidation Studies
The impact of volatile methyl siloxanes (VMS) on photocatalytic systems was examined, with a focus on Octamethylcyclotetrasiloxane (D4) and its effects on the deactivation of TiO2 catalysts. Understanding the interaction between chemical compounds and photocatalytic processes is crucial for environmental remediation and could offer insights into how Tioclomarol-d4 or its derivatives might interact with similar photocatalytic setups (Lamaa et al., 2014).
Propriétés
Numéro CAS |
1346599-68-5 |
|---|---|
Nom du produit |
Tioclomarol-d4 |
Formule moléculaire |
C22H16Cl2O4S |
Poids moléculaire |
451.35 |
Nom IUPAC |
3-[3-(4-chloro-2,3,5,6-tetradeuteriophenyl)-1-(5-chlorothiophen-2-yl)-3-hydroxypropyl]-4-hydroxychromen-2-one |
InChI |
InChI=1S/C22H16Cl2O4S/c23-13-7-5-12(6-8-13)16(25)11-15(18-9-10-19(24)29-18)20-21(26)14-3-1-2-4-17(14)28-22(20)27/h1-10,15-16,25-26H,11H2/i5D,6D,7D,8D |
Clé InChI |
WRGOVNKNTPWHLZ-KDWZCNHSSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)O2)C(CC(C3=CC=C(C=C3)Cl)O)C4=CC=C(S4)Cl)O |
Synonymes |
3-[3-(4-Chlorophenyl-d4)-1-(5-chloro-2-thienyl)-3-hydroxypropyl]-4-hydroxy-2H-1-benzopyran-2-one; Apegmone-d4; 3-[5-Chloro-α-(p-chloro-β-hydroxy(phen-d4)ethyl)-2-thenyl]-4-hydroxy-coumarin; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



